4-Benzyloxybutanal

Catalog No.
S664641
CAS No.
5470-84-8
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyloxybutanal

CAS Number

5470-84-8

Product Name

4-Benzyloxybutanal

IUPAC Name

4-phenylmethoxybutanal

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2

InChI Key

QTISZPXYPZNBQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCC=O

The exact mass of the compound 4-(Benzyloxy)butanal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27992. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Benzyloxybutanal is a monoprotected C4 aliphatic aldehyde utilized as a bifunctional building block in the synthesis of alkaloids, macrolides, and pharmaceutical intermediates. Featuring a robust benzyl ether and a reactive primary aldehyde, it serves as an electrophile for Wittig olefinations, aldol additions, and reductive aminations. Unlike its unprotected counterpart, which predominantly exists as a cyclic hemiacetal, 4-benzyloxybutanal maintains a stable open-chain conformation, ensuring high effective molarity in organocatalytic and transition-metal-catalyzed transformations [2]. Its procurement is utilized in industrial and advanced academic settings to bypass the low-yielding (e.g., 10%) oxidation of 4-benzyloxybutanol, providing immediate access to a high-purity precursor for complex molecule assembly [1].

Research Fit

Biocatalytic aldol substrate for chiral amino acid synthesis
Orthogonal protecting group precursor for organometallic coupling
Aldehyde linker for hydrazide/aminooxy bioconjugation

Substituting 4-benzyloxybutanal with unprotected 4-hydroxybutanal or alternative protected analogs (such as acetyl or silyl ethers) frequently leads to process failures or yield degradation. Unprotected 4-hydroxybutanal spontaneously cyclizes to 2-hydroxytetrahydrofuran, altering its reactivity profile and neutralizing its utility as an aldehyde electrophile in stereoselective α-functionalizations [1]. Furthermore, while TBS or acetyl protecting groups can prevent cyclization, they lack the orthogonal stability of the benzyl group; acetyl groups are prone to cleavage under basic aldol conditions, and silyl ethers can degrade during acidic reductive aminations [2]. Consequently, for multi-step syntheses requiring harsh intermediate conditions followed by late-stage hydrogenolysis, 4-benzyloxybutanal cannot be substituted without introducing additional protection-deprotection steps.

Substitution Risk

Target Attribute
Analog Mismatch
Acid-labile benzyl ether + reactive aldehyde
4-Hydroxybutanal: free alcohol may decompose under enzymatic conditions
Base-stable, orthogonal deprotection (H₂ then mild acid)
4-Acetoxybutanal: ester labile under basic conditions, premature deprotection risk
Aldehyde required for chemoselective ligation
4-Benzyloxybutanol: lacks aldehyde, requires additional oxidation

Suppression of Lactol Cyclization

In MacMillan SOMO-catalyzed electrochemical α-chlorinations, 4-benzyloxybutanal achieves an 81% yield and 95% enantiomeric excess (ee). In contrast, the unprotected analog (2-hydroxytetrahydrofuran) yields only 53% of the chlorinated product, which is isolated as a cyclic acetal with poor stereocontrol (14:86 cis:trans ratio)[1].

Evidence DimensionReaction Yield and Enantiomeric Excess (ee)
Target Compound Data81% yield, 95% ee
Comparator Or Baseline53% yield, poor stereocontrol (14:86 cis:trans cyclic acetal) using 2-hydroxytetrahydrofuran (unprotected 4-hydroxybutanal)
Quantified Difference+28% absolute yield; +81% ee improvement (from poor stereocontrol to 95% ee); open-chain vs. cyclic acetal isolation.
ConditionsMacMillan SOMO-catalyzed electrochemical α-chlorination using a chiral imidazolidinone catalyst

The benzyl protecting group completely suppresses intramolecular hemiacetal formation, maintaining the reactive open-chain aldehyde necessary for high-yielding, stereocontrolled organocatalytic procurement workflows.

Diastereoselectivity Control
Reported context
Erythro/threo ratio controlled via kinetic vs thermodynamic conditions
Enables chiral amino acid synthesis research
L-threonine aldolase, enzymatic aldol conditions

Procurement vs. Laboratory Oxidation

De novo laboratory synthesis of 4-benzyloxybutanal via Swern oxidation of monoprotected 1,4-butanediol (4-benzyloxybutanol) is highly inefficient, frequently resulting in isolated yields as low as 10% due to volatility and side reactions[1]. Procuring the commercial, pre-oxidized compound provides >95% purity material immediately ready for downstream coupling.

Evidence DimensionSynthetic Yield of Precursor
Target Compound Data>95% purity upon commercial procurement, ready for immediate downstream coupling
Comparator Or Baseline~10% isolated yield when synthesized in-house via Swern oxidation of 4-benzyloxybutanol
Quantified Difference+85% absolute yield improvement vs. in-house Swern oxidation.
ConditionsLaboratory-scale Swern oxidation of monoprotected 1,4-butanediol

Procuring the pre-oxidized aldehyde eliminates a notoriously low-yielding, atom-inefficient oxidation step, drastically reducing raw material waste and saving significant process time.

Deprotection Orthogonality
Head-to-head
BOB acetal removed by H₂ then mild acid; 4-AcO acetal requires harsher hydrolysis
Supports orthogonal deprotection for sensitive substrates
Dialkylzinc coupling compatible

Route Shortening for bis-THF Ligands

In the synthesis of bis-tetrahydrofuran (bis-THF) alcohols—critical ligands for HIV protease inhibitors—routes utilizing 4-benzyloxybutanal as a linear C4 precursor achieve up to 85% yield for the diol intermediate. Conversely, traditional chiral-pool approaches starting from D-glyceraldehyde require more than seven steps and yield only 38% of the active isomer [1].

Evidence DimensionOverall yield and step count for bis-THF alcohol intermediate
Target Compound DataHighly convergent route utilizing 4-benzyloxybutanal achieves ~85% yield for the diol intermediate
Comparator Or BaselineTraditional chiral-pool approaches from D-glyceraldehyde require >7 steps and yield only 38% of the active isomer
Quantified Difference+47% absolute yield improvement for the intermediate; reduction of synthesis sequence by >3 steps.
ConditionsSynthesis of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (bis-THF alcohol) core for Darunavir analogs

Utilizing 4-benzyloxybutanal as a pre-functionalized building block drastically shortens the synthetic sequence and improves overall yields for critical antiviral pharmacophores compared to building from smaller chiral pool precursors.

Process Scalability
Class-level inference
Reported as operationally simple and amenable to scale-up (yield data not provided)
Supports process chemistry procurement fit
Beraprost intermediate scale-up reference
Synthetic Yield Benchmark
Cross-study comparable
10% (Swern) vs. 80% (hydroformylation of allyl acetate)
Procurement recommended over in-house synthesis
Route-dependent; supports commercial sourcing
Chemoselective Reactivity
Class-level inference
Reacts with hydrazide and aminooxy probes; alcohol analog inactive
Enables carbonyl bioconjugation research
Hydrazide/aminooxy probe context

Bis-THF Pharmacophore Synthesis

4-Benzyloxybutanal serves as a primary starting material for the convergent synthesis of bis-THF alcohols, which are high-affinity ligands for HIV protease inhibitors like Darunavir. Its linear C4 structure and orthogonal benzyl protection allow for rapid assembly of diol intermediates, bypassing the lengthy multi-step sequences required when starting from D-glyceraldehyde [1].

Enantioselective α-Functionalizations

In methodologies employing MacMillan or Jørgensen catalysts, 4-benzyloxybutanal functions as a stable C4 aldehyde. The benzyl ether prevents the spontaneous cyclization that limits unprotected 4-hydroxybutanal, enabling SOMO-catalyzed α-chlorinations, alkylations, and aminations with 95% enantiomeric excess[2].

Complex Alkaloid Total Synthesis

For the total synthesis of dendrobatid alkaloids, this compound acts as a reliable electrophile in Wittig olefinations and tandem reductive aminations. The benzyl group withstands the basic conditions of intermediate aldol condensations and the acidic conditions of iminium formations, providing chemical orthogonality that ester- or silyl-based protecting groups lack [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Enzymatic aldol for chiral amino acid synthesis
Benzyl-protected aldehyde compatibility with L-threonine aldolase
Stereochemical outcome under kinetic vs thermodynamic control
Orthogonal protection in dialkylzinc chemistry
BOB acetal two-step deprotection (hydrogenation then mild acid)
Orthogonality with acid/base-sensitive functional groups
Large-scale pharmaceutical intermediate synthesis
Reported process robustness and operational simplicity
Scale-up performance and impurity profile review
Aldehyde linker for bioconjugation and probe development
Chemoselective aldehyde reactivity with hydrazide/aminooxy groups
Ligation efficiency and carbonyl labeling conditions

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

178.099379685 Da

Monoisotopic Mass

178.099379685 Da

Heavy Atom Count

13

Other CAS

5470-84-8

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